beta-D-Galactopyranoside, tetradecyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-D-Galactopyranoside, tetradecyl: is a surfactant and glycoside compound derived from galactose and tetradecanol. It is part of the alkyl glycosides family, which are known for their excellent biodegradability and low toxicity. These compounds are widely used in various industrial and scientific applications due to their surfactant properties.

準備方法

Synthetic Routes and Reaction Conditions: Beta-D-Galactopyranoside, tetradecyl can be synthesized using the trichloroacetimidate method. This involves reacting D-galactose with tetradecanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The process involves the formation of a glycosidic bond between the galactose and the alcohol .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

化学反応の分析

Types of Reactions: Beta-D-Galactopyranoside, tetradecyl undergoes several types of chemical reactions, including:

Oxidation: The alcohol group in tetradecyl can be oxidized to form aldehydes or carboxylic acids under specific conditions.

Substitution: The hydroxyl groups in the galactose moiety can undergo substitution reactions with various reagents to form derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic catalysis (e.g., beta-galactosidase) at moderate temperatures (30-40°C).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base (e.g., pyridine) at room temperature.

Major Products:

Hydrolysis: D-galactose and tetradecanol.

Oxidation: Tetradecanal or tetradecanoic acid.

Substitution: Various galactoside derivatives depending on the substituent used.

科学的研究の応用

Beta-D-Galactopyranoside, tetradecyl has numerous applications in scientific research:

作用機序

The mechanism of action of beta-D-Galactopyranoside, tetradecyl primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, aiding in their solubilization and transport. The compound interacts with cell membranes, disrupting lipid bilayers and facilitating the release of intracellular contents .

類似化合物との比較

Methyl beta-D-galactopyranoside: Similar in structure but with a shorter alkyl chain, leading to different solubility and surfactant properties.

Octyl beta-D-galactopyranoside: Another alkyl glycoside with an octyl chain, used in similar applications but with varying effectiveness depending on the specific use case.

Uniqueness: Beta-D-Galactopyranoside, tetradecyl is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong emulsification and solubilization capabilities. Its biodegradability and low toxicity also make it a preferred choice in environmentally friendly formulations .

生物活性

Beta-D-Galactopyranoside, tetradecyl is a synthetic glycoside that has garnered attention for its biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound is characterized by its amphiphilic nature, which allows it to interact with lipid membranes, making it a potential candidate for targeted therapies.

Synthesis and Structural Properties

The synthesis of tetradecyl β-D-galactopyranoside involves the coupling of tetradecyl alcohol with β-D-galactopyranosyl moieties. The resulting compound exhibits unique structural properties that influence its biological activity. The long hydrophobic tetradecyl chain contributes to its membrane-interacting capabilities, while the galactopyranoside unit enhances its solubility in biological systems.

Biological Activity Overview

The biological activity of tetradecyl β-D-galactopyranoside has been extensively studied, revealing significant cytotoxicity against various cancer cell lines and specific antimicrobial properties.

Anticancer Activity

Research indicates that tetradecyl β-D-galactopyranoside displays potent cytotoxic effects on human cancer cell lines such as CCRF-CEM. The therapeutic index (TI) for this compound was found to be notably high, suggesting its potential as a selective agent against cancer cells without affecting non-tumor cells significantly .

Case Study: Cell Cycle Analysis

A study conducted on CCRF-CEM cells treated with tetradecyl β-D-galactopyranoside at varying concentrations (1× and 5× IC50) demonstrated:

- G0/G1 Phase Accumulation : Increased accumulation of cells in the G0/G1 phase at higher concentrations.

- Apoptosis Induction : A rise in apoptotic cells was observed, indicating the compound's ability to trigger programmed cell death .

| Concentration (μM) | % Sub-G1 (Apoptosis) | % G0/G1 | % S | % G2/M |

|---|---|---|---|---|

| Control (0) | 2.18 | 38.40 | 42.36 | 19.25 |

| 9.39 | 2.24 | 39.19 | 39.61 | 21.20 |

| 46.95 | 12.73 | 48.24 | 31.25 | 20.51 |

Antimicrobial Activity

Tetradecyl β-D-galactopyranoside has been evaluated for its antimicrobial properties against various bacterial strains and fungi. Notably, it exhibited no activity against tested yeast strains but showed effectiveness against certain Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Efficacy Table

| Microorganism | IC50 (μM) |

|---|---|

| C. albicans | >100 |

| E. faecalis | <10 |

| S. aureus | <20 |

| MRSA | <15 |

The mechanism underlying the biological activity of tetradecyl β-D-galactopyranoside is primarily attributed to its interaction with cellular membranes:

- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, leading to changes in membrane fluidity and integrity.

- Cellular Uptake : Enhanced permeability facilitates the uptake of the compound into cells, where it can exert its cytotoxic effects.

特性

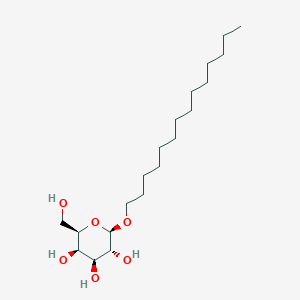

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-20-19(24)18(23)17(22)16(15-21)26-20/h16-24H,2-15H2,1H3/t16-,17+,18+,19-,20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUDEUCNYHCHPB-LCWAXJCOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。